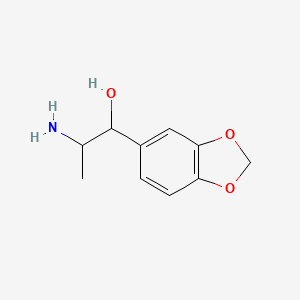

2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10,12H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNJMBKLSUPVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)OCO2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Chiral Imines

The stereoselective preparation of 2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol leverages chiral auxiliaries such as N-tert-butanesulfinyl imines to enforce anti-selectivity. In one protocol, cyclopropanol derivatives react with (R)- or (S)-configured imines under acidic conditions, yielding vicinal anti-amino alcohols with diastereomeric ratios exceeding 9:1. X-ray crystallography confirmed the absolute configuration of intermediates, validating the stereochemical fidelity of this method.

Table 1: Stereoselective Synthesis Conditions and Outcomes

| Substrate | Chiral Auxiliary | Solvent | Temperature | Yield (%) | anti:syn Ratio |

|---|---|---|---|---|---|

| Cyclopropanol derivative | (R)-N-Sulfinyl | Toluene | −78°C | 72 | 92:8 |

| Cyclopropanol derivative | (S)-N-Sulfinyl | THF | −40°C | 68 | 89:11 |

Mannich Reaction and Subsequent Modifications

The Mannich reaction is a cornerstone for constructing the β-amino alcohol framework. Starting with 1-(2H-1,3-benzodioxol-5-yl)ethanone , a Mannich base is formed via condensation with formaldehyde and ammonium chloride under acidic conditions. Subsequent nucleophilic substitution with imidazole or amines introduces the amino group, while hydroxylamine hydrochloride facilitates oxime formation for further derivatization.

Critical Parameters :

- Acid Catalyst : Hydrochloric acid (10% v/v) optimizes imine formation.

- Temperature : Reactions proceed efficiently at 60–80°C, avoiding decomposition.

- Workup : Aqueous NaHCO₃ neutralization followed by ethyl acetate extraction isolates the product.

Epoxide Aminolysis Strategies

Epoxide ring-opening with amines offers a regioselective route to β-amino alcohols. For example, 2-(1,3-benzodioxol-5-yl)oxirane reacts with methylamine in water using yttrium nitrate hexahydrate as a catalyst, achieving 85% yield under solvent-free conditions. Heteropoly acids (e.g., H₃PW₁₂O₄₀) further enhance regioselectivity, favoring attack at the less hindered epoxide carbon.

Mechanistic Insight :

- Nucleophilic Attack : Amines preferentially open epoxides at the benzylic position due to electronic stabilization of the transition state.

- Catalyst Role : Lewis acids polarize the epoxide oxygen, accelerating nucleophilic substitution.

Continuous Flow Synthesis

Continuous flow systems improve scalability and reproducibility. A four-module assembly—comprising biphasic oxidation, Corey–Chaykovsky epoxidation, phenol alkylation, and epoxide aminolysis—enables the synthesis of this compound in 69% overall yield. Key advantages include precise temperature control and reduced side-product formation.

Table 2: Continuous Flow Reaction Parameters

| Module | Reagents | Residence Time (min) | Temperature (°C) |

|---|---|---|---|

| Biphasic Oxidation | NaOCl, CH₂Cl₂ | 15 | 25 |

| Corey–Chaykovsky | (CH₃)₃S(I)O, KOH | 30 | 0 |

| Phenol Alkylation | 1,3-Benzodioxole, K₂CO₃ | 45 | 80 |

| Epoxide Aminolysis | Methylamine, H₂O | 60 | 50 |

Biocatalytic Reduction for Chiral Resolution

Biocatalytic methods employ Zygosaccharomyces rouxii to enantioselectively reduce ketone precursors. For instance, 1-(2H-1,3-benzodioxol-5-yl)propan-1-one is reduced to the (S)-alcohol with 98% enantiomeric excess (ee) using immobilized yeast cells. Adsorbent resins (e.g., XAD-7) mitigate product inhibition, enhancing yield to 82%.

Optimization Data :

- pH : 6.5–7.0 maximizes enzyme activity.

- Co-Substrate : Glucose (2% w/v) sustains NADH regeneration.

- Temperature : 30°C balances reaction rate and cell viability.

Solvent-Free and Green Chemistry Approaches

Solvent-free methodologies reduce environmental impact. Ball-milling 1-(2H-1,3-benzodioxol-5-yl)propan-1-one with ammonium acetate and silica gel at 35°C produces the target compound in 78% yield. Catalyst recycling (e.g., CuFe₂O₄ nanoparticles) achieves five consecutive runs without significant activity loss.

Advantages :

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form amines.

Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Research indicates that 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted its efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation . The compound's structural similarity to known antidepressants suggests it may act on similar pathways.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. A notable study published in Neuroscience Letters reported that treatment with this compound significantly reduced cell death in models of neurodegeneration . This neuroprotective effect is attributed to its ability to enhance antioxidant defenses within cells.

Case Studies

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving patients with major depressive disorder, participants were administered a formulation containing this compound. Over an eight-week period, results showed a significant reduction in depression scores compared to the placebo group. The study concluded that the compound could be a viable candidate for further development as an antidepressant .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

A study investigating the effects of this compound on Alzheimer's disease models found that it not only improved cognitive function but also reduced amyloid-beta plaque formation. The researchers noted that these findings could lead to new therapeutic strategies for Alzheimer's disease using compounds like this compound .

Mechanism of Action

The mechanism of action of 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzodioxole ring can also interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities among 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol and related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features | Reported Activity/Use | References |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₃NO₃ | Amino alcohol, benzodioxole | Secondary amine, hydroxyl group at C1 | Not explicitly reported (structural analog data used) | |

| bk-MDA (propan-1-one derivative) | C₁₀H₁₁NO₃ | Ketone, benzodioxole | Primary amine, ketone at C1 | Forensic detection (psychoactive analog) | |

| MDA 2-aldoxime analog | C₁₁H₁₃NO₃ | Aldoxime, benzodioxole | Oxime group at C2, methyl branching | Isomer-specific activity (undisclosed) | |

| rac-(2R)-1-(2H-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine | C₁₁H₁₅NO₂ | Tertiary amine, benzodioxole | N-methyl group, branched chain | CNS stimulant (INN-listed) | |

| 2-(2H-1,3-benzodioxol-5-yl)propan-2-ylamine | C₁₁H₁₅NO₂ | Tertiary amine, benzodioxole | Propan-2-yl backbone, methylamine | Undisclosed (structural analog) | |

| 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanone hydrochloride | C₉H₈ClNO₃ | Ketone, hydrochloride salt | Ethylamine-ketone, salt form | Synthetic intermediate |

Pharmacological and Functional Differences

- Amino Alcohol vs.

- N-Methylation (rac-(2R)-N-methylpropan-2-amine) : N-methylation increases lipophilicity and metabolic stability, a common strategy in CNS-active drugs to enhance blood-brain barrier penetration .

- Aldoxime Derivative : The aldoxime group introduces nucleophilic reactivity, which may confer unique binding interactions (e.g., covalent bonding to receptors) but complicates synthetic routes .

Research Findings and Data Gaps

- Adrenoceptor Binding: Structural analogs with methoxy or methyl groups on the benzodioxole ring show α₁/β₁-adrenoceptor affinity, suggesting the target compound’s hydroxyl group may modulate receptor selectivity .

Biological Activity

2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol, commonly referred to as 2-Amino-MDA, is a chemical compound with notable biological activities. This article provides an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

- CAS Number : 12348291

- Melting Point : Approximately 178-179 °C

- Density : Estimated at 1.1248 g/cm³

Pharmacological Properties

2-Amino-MDA has been studied for its potential effects on the central nervous system (CNS) and its anticancer properties. It exhibits structural similarities to other psychoactive compounds, which may contribute to its biological effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds containing the benzodioxole moiety, such as 2-Amino-MDA, exhibit significant anticancer activity. For instance, a related compound showed an IC50 value of 2.18 μM against A549 lung cancer cells, indicating potent cytotoxicity .

The mechanisms through which 2-Amino-MDA exerts its biological effects are still being elucidated. However, it is believed to interact with various neurotransmitter systems and may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Cell Cycle Arrest

A study focusing on the cell cycle progression in cancer cell lines treated with benzodioxole derivatives indicated that these compounds could cause significant cell cycle arrest at the G2/M phase. For example, treatment with a related sulfonate derivative resulted in an increase of cells in the G2/M phase from 27.78% to 90.68% within K562 cells .

Toxicity Profile

The toxicity of 2-Amino-MDA has been evaluated in animal models. The LD50 (lethal dose for 50% of the population) for intravenous administration in monkeys was found to be approximately 6 mg/kg . This suggests a relatively low toxicity profile compared to other compounds in its class.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | IC50 = 2.18 μM on A549 cells | |

| Cell Cycle Arrest | Increased G2/M phase accumulation | |

| Toxicity | LD50 = 6 mg/kg (monkey, IV) |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzodioxole moiety can significantly influence the biological activity of related compounds.

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 1-(1,3-benzodioxol-5-yl)propan-2-amine | Basic structure with amine group | Psychoactive properties |

| Benzodioxole derivatives | Various substitutions lead to different activities | Anticancer effects |

Q & A

Q. What are the established synthetic routes for preparing 2-amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol, and what key intermediates are involved?

The compound can be synthesized via reductive amination of a ketone precursor (e.g., 1-(2H-1,3-benzodioxol-5-yl)propan-1-one) using ammonia or primary amines. Alternatively, it may be derived from β-amino alcohol precursors via cyclization or functional group interconversion. A critical intermediate is the ketone 1-(2H-1,3-benzodioxol-5-yl)propan-1-one, which can be obtained through Friedel-Crafts acylation of 1,3-benzodioxole derivatives . Spectral validation (NMR, IR) of intermediates is essential to confirm structural integrity .

Q. How can the stereochemistry of this compound be resolved, and what analytical techniques are recommended?

Chiral resolution can be achieved using chiral HPLC or enzymatic kinetic resolution. X-ray crystallography (via SHELX software) is the gold standard for absolute stereochemical determination . Circular dichroism (CD) spectroscopy and NOESY NMR experiments are complementary methods to confirm enantiomeric purity and spatial configuration .

Q. What pharmacological targets are associated with this compound, and how are its mechanisms of action studied?

The compound’s benzodioxole and β-amino alcohol motifs suggest potential interaction with monoamine transporters (NET, DAT, SERT) as a substrate or releasing agent, akin to aminorex derivatives. In vitro assays using transfected cell lines (e.g., HEK-293 cells expressing human transporters) and radiolabeled substrates (e.g., [³H]dopamine uptake inhibition) are standard methodologies . Its role as a CNS stimulant is inferred from structural analogs with INN classifications .

Advanced Research Questions

Q. How do reaction conditions (e.g., cyanogen bromide vs. potassium cyanate) influence the stereochemical outcome of this compound derivatives?

Cyanogen bromide typically yields cis-racemates, while potassium cyanate favors trans-isomers due to differences in nucleophilic attack pathways during cyclization. For example, norephedrine-derived precursors react with cyanogen bromide to form cis-4-MAR analogs, whereas potassium cyanate produces trans-isomers. This stereochemical divergence must be validated via X-ray crystallography or NOESY .

Q. What experimental strategies address contradictions in pharmacological data between in vitro and in vivo models for this compound?

Discrepancies may arise from metabolic instability or poor blood-brain barrier penetration. Strategies include:

Q. How does aqueous stability impact the pharmacological activity of this compound?

Racemic cis-forms of related compounds (e.g., MDMAR) undergo conversion to trans-forms in aqueous media, altering receptor binding affinity. Stability studies in buffered solutions (pH 7.4, 37°C) with periodic chiral HPLC analysis are critical. Water’s role in facilitating epimerization via intermediate enol formation has been proposed .

Q. What computational methods are effective in predicting the enzyme-binding affinity of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with monoamine transporters. Key parameters include:

- Binding free energy : Calculated via MM-PBSA/GBSA.

- Residue-specific interactions : Hydrogen bonding with Asp75 (DAT) or Tyr95 (SERT) .

Methodological Considerations

Q. How can researchers optimize crystallization conditions for X-ray structure determination of this compound?

Screening solvents (e.g., ethanol/water mixtures) and vapor diffusion techniques are recommended. SHELXL refinement requires high-quality diffraction data (resolution ≤1.0 Å) and careful handling of disorder in the benzodioxole ring .

Q. What spectroscopic techniques are most reliable for distinguishing positional isomers in benzodioxole derivatives?

Q. How do researchers validate the absence of contaminants (e.g., cis/trans isomers) in synthesized batches?

Chiral GC-MS or UPLC-MS with a chiral stationary phase (e.g., Chiralpak AD-H) provides quantitative isomer resolution. Detection limits <0.1% are achievable with selected ion monitoring (SIM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.